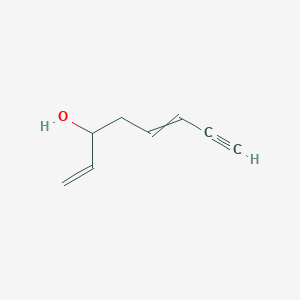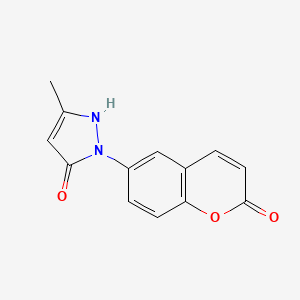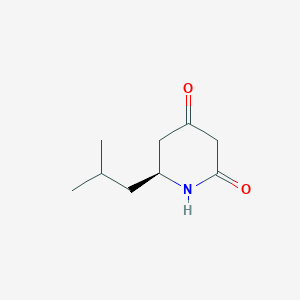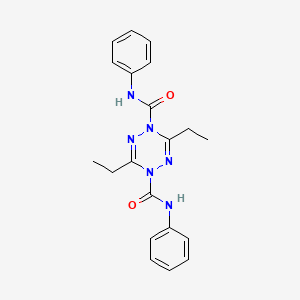![molecular formula C15H11FN2O2S B12529736 2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole CAS No. 821007-34-5](/img/structure/B12529736.png)
2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. This compound is characterized by the presence of a five-membered ring containing an oxygen atom and two nitrogen atoms. It has gained attention due to its potential pharmacological activities, particularly its anticonvulsant properties .
Vorbereitungsmethoden
The synthesis of 2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the reaction of 2-(2-fluorophenoxy)benzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the desired 1,3,4-oxadiazole derivative . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Analyse Chemischer Reaktionen
2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The anticonvulsant activity of 2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole is believed to be mediated through its interaction with benzodiazepine receptors in the brain . This interaction enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability and seizure activity. Additionally, the compound may exert its effects through other unknown mechanisms that are currently under investigation .
Vergleich Mit ähnlichen Verbindungen
2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole can be compared with other 1,3,4-oxadiazole derivatives, such as:
2-[2-(2-Chlorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of fluorine, which may affect its pharmacological properties.
2-[2-(2-Bromophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole: Contains a bromine atom, potentially altering its reactivity and biological activity.
2-[2-(2-Iodophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole: The presence of an iodine atom may enhance its radiographic properties for imaging applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
821007-34-5 |
|---|---|
Molekularformel |
C15H11FN2O2S |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
2-[2-(2-fluorophenoxy)phenyl]-5-methylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11FN2O2S/c1-21-15-18-17-14(20-15)10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)16/h2-9H,1H3 |
InChI-Schlüssel |
GCTJCXJPVXWAHN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2OC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)




![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)


![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)

![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)
